6-Methyl-9H-purine hydrochloride 6-Methyl-9H-purine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15993069
InChI: InChI=1S/C6H6N4.ClH/c1-4-5-6(9-2-7-4)10-3-8-5;/h2-3H,1H3,(H,7,8,9,10);1H
SMILES:
Molecular Formula: C6H7ClN4
Molecular Weight: 170.60 g/mol

6-Methyl-9H-purine hydrochloride

CAS No.:

Cat. No.: VC15993069

Molecular Formula: C6H7ClN4

Molecular Weight: 170.60 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-9H-purine hydrochloride -

Specification

Molecular Formula C6H7ClN4
Molecular Weight 170.60 g/mol
IUPAC Name 6-methyl-7H-purine;hydrochloride
Standard InChI InChI=1S/C6H6N4.ClH/c1-4-5-6(9-2-7-4)10-3-8-5;/h2-3H,1H3,(H,7,8,9,10);1H
Standard InChI Key WUMMEKYGCJBKJV-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=NC=N1)N=CN2.Cl

Introduction

Structural and Chemical Characteristics of 6-Methyl-9H-Purine Hydrochloride

Molecular Architecture

The compound consists of a purine core—a bicyclic system with fused pyrimidine and imidazole rings—substituted at the 6-position with a methyl group and protonated at the 9-position to form a hydrochloride salt (Figure 1). This protonation enhances water solubility, a property critical for bioavailability in pharmacological applications .

Figure 1: Proposed structure of 6-methyl-9H-purine hydrochloride.
(Note: Structural analog data from suggest purine derivatives exhibit planar geometries with substituents influencing electron distribution.)

Spectroscopic Properties

While direct spectral data for 6-methyl-9H-purine hydrochloride are unavailable, analogs provide benchmarks:

  • 1^1H NMR: Methyl groups in position 6 typically resonate at δ 2.6–2.8 ppm (e.g., 8-methyl-9H-purine derivatives show δ 2.69–2.76 for C8-CH3_3) .

  • 13^{13}C NMR: Purine carbons adjacent to methyl groups appear at 14–20 ppm for aliphatic carbons and 140–160 ppm for aromatic systems .

  • Mass Spectrometry: Molecular ion peaks for methylpurines are observed at m/z 150–350, with hydrochloride adducts increasing mass by 36.46 g/mol .

Synthetic Methodologies

Halogenation and Cross-Coupling Strategies

The synthesis of 6-substituted purines often begins with 6-chloropurine intermediates. Patent CN101469012B outlines a generalized approach:

  • Protection: Sugar moieties (e.g., β-D-ribose) are protected using benzyl or dichlorobenzyl groups.

  • Buchwald-Hartwig Amination: Introduces amino groups at position 2 under palladium catalysis.

  • Suzuki-Miyaura Coupling: Attaches aryl or methyl groups at position 6 using boronic acids (e.g., methylboronic acid for 6-methyl substitution) .

Critical Reaction Parameters:

  • Temperature: −30°C to 80°C, optimized to prevent decomposition .

  • Catalysts: Pd(PPh3_3)4_4 or PdCl2_2(dppf) with ligand systems .

  • Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) for polar intermediates .

Physicochemical Properties

Solubility and Stability

Hydrochloride salts of purines exhibit enhanced aqueous solubility (>50 mg/mL) compared to free bases. Stability studies on analog 6-(5-fluoro-2-methoxyphenyl)-8-methyl-9H-purine show:

  • pH Stability: Stable in HCl (pH 1–3) but hydrolyzes above pH 7 .

  • Thermal Degradation: Decomposition onset at 180°C (DSC data) .

Table 1: Comparative Properties of Purine Derivatives

Property6-Methyl-9H-Purine Hydrochloride (Predicted)6-(5-Fluoro-2-methoxyphenyl)-8-methyl-9H-purine
Molecular Weight186.6 g/mol259.1 g/mol
Melting Point210–215°C (dec.)245–248°C
LogP−0.5 (estimated)1.8
λmax (UV-Vis)240 nm240 nm

Biological and Pharmacological Relevance

Antiviral Activity

Patent CN101469012B highlights 6-methoxy-9H-purine derivatives as hepatitis B virus (HBV) replication inhibitors. Structural similarities suggest 6-methyl variants may share this activity through:

  • Nucleoside Mimicry: Interfering with viral RNA polymerase.

  • Protein Binding: Modulation of viral capsid assembly.

Industrial and Research Applications

Drug Intermediate Synthesis

6-Methyl-9H-purine hydrochloride serves as a precursor for:

  • Anticancer Agents: Functionalization at N9 enables conjugation with targeting moieties .

  • Antimetabolites: Structural analogs disrupt purine metabolism in rapidly dividing cells .

Analytical Reference Standards

High-purity batches (≥98% by HPLC) are used in:

  • LC-MS Method Development: Quantifying purine metabolites in biological fluids .

  • Stability-Indicating Assays: Monitoring degradation products under forced conditions .

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